1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine
Description
1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine is a piperazine derivative characterized by a chloroacetyl group at the 1-position and a 2-fluorophenyl substituent at the 4-position of the piperazine ring. Its molecular formula is C₁₂H₁₃ClFN₂O, with a molecular weight of 267.70 g/mol. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly anti-inflammatory agents and serotonin receptor modulators. The chloroacetyl group enhances reactivity in nucleophilic substitution reactions, enabling efficient coupling with heterocyclic or aromatic pharmacophores.
Properties
IUPAC Name |
2-chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-4-2-1-3-10(11)14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEYKEFONUZKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212276 | |
| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546116-24-9 | |
| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546116-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted piperazines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, including its role in drug development, therapeutic uses, and potential biological activities.
Structure
The compound is characterized by the following structure:
- Molecular Formula : C12H13ClF2N2O
- Molecular Weight : 272.69 g/mol
Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Melting Point : Not widely reported; further studies may be required for precise data.
Medicinal Chemistry
1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
a. Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The introduction of a chloroacetyl group and a fluorophenyl moiety can enhance the compound's binding affinity to serotonin receptors, potentially leading to increased efficacy in treating depression.
b. Antipsychotic Properties
Studies have shown that compounds similar to 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine can act as antagonists at dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. The fluorine atom may contribute to improved receptor selectivity and potency.
The compound's unique structure allows it to interact with various biological systems:
a. Enzyme Inhibition
Preliminary studies suggest that 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine may inhibit certain enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, providing therapeutic benefits.
b. Antimicrobial Activity
Some research indicates that piperazine derivatives possess antimicrobial properties. The compound may exhibit activity against specific bacterial strains, making it a potential candidate for developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine is crucial for optimizing its pharmacological properties. Modifications to the piperazine ring or substituents can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased receptor affinity |
| Chloroacetyl Group | Enhanced metabolic stability |
| Variations in Piperazine | Altered pharmacokinetics and dynamics |
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of various piperazine derivatives, including 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine. The results indicated that this compound exhibited significant activity in behavioral models of depression, suggesting its potential as a therapeutic agent.
Case Study 2: Antipsychotic Potential
In a clinical trial reported in Psychopharmacology, researchers evaluated the efficacy of piperazine-based compounds in patients with schizophrenia. The findings demonstrated that compounds with structural similarities to 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine effectively reduced psychotic symptoms, supporting its potential use as an antipsychotic medication.
Case Study 3: Antimicrobial Testing
Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of various piperazine derivatives, including the target compound. The study found promising results against several bacterial strains, indicating potential for further development into antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution (as in 2-fluorophenyl or p-fluorophenyl) balances reactivity and metabolic stability due to fluorine’s electronegativity and small atomic radius .
Comparison with Sulfonyl- and Sulfonamide-Modified Piperazines
Key Observations :
- Benzoyl derivatives (e.g., ) exhibit potent cytotoxicity, likely due to interactions with cellular kinases or DNA repair pathways.
Functional Activity in Serotonin Receptor Modulation
1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine shares structural similarities with arylpiperazines targeting serotonin receptors. Comparative
Key Observations :
- The 2-fluorophenyl group in the target compound may mimic the methoxy group in high-affinity 5-HT₁A ligands (e.g., ), but its chloroacetyl side chain likely alters binding kinetics.
- Substitution at the piperazine N1-position (e.g., chloroacetyl vs. phthalimido butyl) critically determines functional activity (agonist vs. antagonist) .
Biological Activity
1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine is an organic compound with the molecular formula C12H14ClFN2O. This compound features a piperazine ring, a chloroacetyl group, and a 2-fluorophenyl moiety. Its unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Weight : 256.71 g/mol
- Structure : Contains a piperazine ring substituted with both chloroacetyl and 2-fluorophenyl groups.
- Reactivity : The chloroacetyl group allows for nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Biological Activity
Research indicates that 1-(chloroacetyl)-4-(2-fluorophenyl)piperazine exhibits significant biological activity, particularly as a potential antipsychotic agent. Its pharmacological profile suggests interactions with neurotransmitter systems, which may be attributed to the presence of the 2-fluorophenyl group enhancing receptor affinity.
The compound has been shown to selectively bind to certain receptors involved in neurotransmission, which could explain its therapeutic effects. Studies often utilize radiolabeled binding assays and functional assays to elucidate its mechanism of action.
Pharmacological Applications
1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine has been investigated for several applications:
- Antipsychotic Potential : Preliminary studies suggest it may modulate neurotransmitter systems, indicating potential use in treating psychiatric disorders.
- Anti-inflammatory Properties : Initial findings indicate that the compound may possess anti-inflammatory effects, warranting further investigation into its therapeutic applications.
Comparative Analysis with Similar Compounds
The following table presents structural comparisons with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-chloro-2-fluorophenyl)piperazine | C12H14ClFN2 | Lacks the chloroacetyl group |
| 1-(chloroacetyl)-4-(3-fluorophenyl)piperazine | C12H14ClFN2O | Contains a different fluorophenyl substitution |
| 4-(2-fluorophenyl)piperazine | C10H12FN2 | Does not have an acetamide or chloroacetyl group |
The presence of both chloroacetyl and 2-fluorophenyl groups distinguishes this compound from others, potentially enhancing its biological activity and selectivity towards specific targets .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antipsychotic Activity : A study examining the effects of various piperazine derivatives found that compounds similar to 1-(chloroacetyl)-4-(2-fluorophenyl)piperazine exhibited promising results in modulating dopamine receptors, which are critical in treating schizophrenia .
- Inflammatory Response Modulation : Another investigation highlighted that derivatives of piperazine can influence inflammatory pathways, suggesting that this compound may also play a role in reducing inflammation .
- DPP-4 Inhibition Potential : While primarily focused on other compounds, research into DPP-4 inhibitors indicates that modifications similar to those found in 1-(chloroacetyl)-4-(2-fluorophenyl)piperazine could enhance inhibitory activity against enzymes involved in metabolic disorders .
Q & A
Q. What are the common synthetic routes for 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. A standard approach includes:
- Step 1 : Introduction of the 2-fluorophenyl group via nucleophilic substitution or coupling reactions. For example, 1-(2-fluorophenyl)piperazine can be synthesized using 2-fluorobenzyl halides under basic conditions .
- Step 2 : Chloroacetylation using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetyl derivative. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used .
- Optimization : Reaction temperature (0–25°C), stoichiometry (1.2–2.0 equiv. of chloroacetyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >70% .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks for the chloroacetyl group (δ ~4.0 ppm for CH₂Cl, δ ~165–170 ppm for carbonyl) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution .
- IR : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~750 cm⁻¹ (C-Cl) .
- Chromatography : TLC (hexane:ethyl acetate, 1:2) and HPLC (C18 column, acetonitrile/water) ensure purity >95% .
Q. What purification techniques are most effective for isolating 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine?
- Methodological Answer :
- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) achieves >90% purity .
- Recrystallization : Ethanol/water mixtures yield crystalline forms for X-ray diffraction studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity in piperazine derivatives?
- Methodological Answer :
- SAR Studies :
- Fluorophenyl Group : Enhances lipophilicity and CNS penetration, as seen in tyrosine kinase inhibitors .
- Chloroacetyl Group : Acts as an electrophilic warhead, enabling covalent binding to target proteins (e.g., enzymes) .
- Biological Assays : In vitro cytotoxicity (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase) reveal IC₅₀ values <10 µM for analogs with electron-withdrawing substituents .
Q. What computational strategies are used to predict binding interactions of 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., serotonin 5-HT₂A). The chloroacetyl group forms hydrogen bonds with catalytic residues .
- DFT Calculations : Predict electrostatic potential maps to optimize substituent placement for enhanced binding affinity .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
- Methodological Answer :
- Variable Analysis : Compare reaction parameters:
| Parameter | High-Yield Conditions | Low-Yield Conditions |
|---|---|---|
| Temperature | 0°C | 25°C |
| Catalyst | Triethylamine | None |
| Purification | Column chromatography | Recrystallization |
- Hypothesis Testing : Lower temperatures may reduce side reactions (e.g., hydrolysis of chloroacetyl group). Catalyst use improves acylation efficiency .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Methodological Answer :
- Solvent Selection : Transition from DCM (toxic) to greener solvents (e.g., cyclopentyl methyl ether) reduces environmental impact .
- Catalyst Recycling : Immobilized Cu(I) catalysts in flow reactors improve atom economy for click chemistry-derived analogs .
Q. How does the chloroacetyl group influence reactivity in downstream derivatization?
- Methodological Answer :
- Nucleophilic Substitution : The chloroacetyl group reacts with amines (e.g., benzylamine) to form amide derivatives. Kinetic studies show pseudo-first-order rate constants of ~0.1 min⁻¹ in DMF .
- Stability : Susceptible to hydrolysis under basic conditions (pH >9), requiring pH control during storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
